(5-Bromoquinolin-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromoquinolin-8-yl)methanamine: is a brominated quinoline derivative with the molecular formula C9H7BrN2. This compound is characterized by the presence of a bromine atom at the 5-position and an amino group attached to the 8-position of the quinoline ring. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The compound can be synthesized by the bromination of quinoline at the 5-position using bromine in the presence of a catalyst such as iron(III) chloride.
Amination of Bromoquinoline: The amino group at the 8-position can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with 5-bromoquinoline under suitable conditions.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where quinoline is brominated and then aminated in separate steps to ensure high purity and yield.
Continuous Flow Process: Some modern industrial setups use continuous flow reactors to streamline the synthesis process, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
(5-Bromoquinolin-8-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-bromo-8-nitroquinoline.
Reduction: The compound can be reduced to form 5-bromo-8-quinolinamine.
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and iron (Fe) are often used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.
Major Products Formed:
Nitroquinoline: Resulting from the oxidation of the amino group.
Aminoquinoline: Resulting from the reduction of the nitro group.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(5-Bromoquinolin-8-yl)methanamine: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives.
Biology: The compound is used in biological studies to investigate the effects of quinoline derivatives on various biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Bromoquinolin-8-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(5-Bromoquinolin-8-yl)methanamine: is compared with other similar compounds, highlighting its uniqueness:
8-Aminoquinoline: Similar structure but lacks the bromine atom at the 5-position.
5-Bromoquinoline: Similar structure but lacks the amino group at the 8-position.
Quinoxaline: Structurally related but contains a different ring system.
These compounds share some similarities but differ in their chemical properties and biological activities, making This compound unique in its applications.
Properties
IUPAC Name |
(5-bromoquinolin-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRBRDGFUUSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.